Structural Uniqueness vs. Unsubstituted 2-Morpholinothiazole Core
The target compound differentiates from the parent 2-morpholinothiazole scaffold (MW 170.23) by the addition of both a 4-chlorobenzenesulfonyl group and a 5-chloro substituent, doubling its molecular weight to 379.3 g/mol and dramatically altering its electron density distribution . This structural complexity is essential for specific kinase hinge-region binding interactions, as seen in the SAR of related PI3K inhibitor series where simple 2-morpholinothiazoles lack the requisite potency [1]. The presence of the sulfonyl group provides a key hydrogen-bond acceptor for ATP-binding pocket interactions, while the chlorine atom enhances lipophilicity and fills a hydrophobic pocket.
| Evidence Dimension | Molecular Weight and Functional Group Complexity |
|---|---|
| Target Compound Data | MW = 379.3 g/mol; contains 4-chlorobenzenesulfonyl and 5-chloro groups |
| Comparator Or Baseline | 2-Morpholinothiazole (CAS 21429-06-1, MW = 170.23 g/mol) |
| Quantified Difference | MW increase of 209.07 g/mol (123% increase); two additional pharmacophoric elements (sulfonyl, chloro) |
| Conditions | Structural comparison by molecular formula and 2D chemical structure |
Why This Matters
This difference confirms the compound is a functionally distinct, late-stage intermediate rather than a simple core scaffold, which directly impacts procurement decisions for target-specific research programs.
- [1] ScienceDirect. 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. Bioorganic & Medicinal Chemistry Letters, 2008. https://www.sciencedirect.com/science/article/abs/pii/S0960894X08006549 View Source
